molecular formula C18H19N3O4S2 B2508304 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 864977-48-0

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2508304
CAS No.: 864977-48-0
M. Wt: 405.49
InChI Key: DXZVAIAAWIRYOT-ZZEZOPTASA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic benzothiazole derivative designed for advanced research applications. This compound features a sulfamoyl group at the 6-position of the benzothiazole ring, a structural motif often associated with biological activity in medicinal chemistry . Its (Z)-isomer configuration around the imine bond is critical for its specific interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. The structural framework of this molecule suggests potential for investigation in various biochemical pathways. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacophore in high-throughput screening assays to identify and characterize new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-12-3-5-13(6-4-12)17(22)20-18-21(9-10-25-2)15-8-7-14(27(19,23)24)11-16(15)26-18/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZVAIAAWIRYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, a compound with the molecular formula C20H21N3O6S2C_{20}H_{21}N_3O_6S_2 and a molecular weight of 463.52 g/mol, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by a complex structure that includes a benzothiazole moiety and a sulfonamide group, which are known to contribute to various biological activities. The IUPAC name reflects its structural components:

  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies on related thiazole derivatives indicate significant inhibition of tyrosinase, an enzyme critical in melanogenesis .
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which can mitigate oxidative stress by scavenging free radicals .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, potentially making them candidates for treating infections .

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as an anti-melanogenic agent. In vitro experiments using melanoma cell lines (B16F10) showed that analogs of this compound inhibited melanin production more effectively than traditional agents like kojic acid. The proposed mechanism involves dual actions:

  • Direct inhibition of tyrosinase activity.
  • Suppression of melanogenesis-related gene expression .

Antioxidant Activity

The compound exhibited strong radical scavenging activity against DPPH and ABTS radicals, indicating its potential use as an antioxidant agent . This property is crucial for therapeutic applications aimed at reducing oxidative stress-related diseases.

Case Studies

Several case studies have explored the efficacy of similar compounds derived from benzothiazole frameworks:

  • Study on Tyrosinase Inhibition : A study investigated a series of benzothiazole derivatives for their ability to inhibit tyrosinase. Results indicated that certain structural modifications significantly enhanced inhibitory potency compared to standard inhibitors .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against different bacterial strains. The results suggested that modifications in the side chains could lead to increased antibacterial activity .

Comparison with Similar Compounds

Substituent Variations on the Benzo[d]thiazole Core

The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with analogs:

Compound Key Substituents Molecular Formula Key Spectral Data (IR, NMR) Notable Properties
(Z)-N-(3-(2-Methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide (Target Compound) 6-SO2NH2, 3-(2-methoxyethyl), 4-methylbenzamide C19H20N3O4S2 Expected IR: νC=O ~1670 cm⁻¹; νS-O (sulfamoyl) ~1150–1250 cm⁻¹. ¹H NMR: δ 2.4 (CH3), 3.3–4.0 (OCH2CH3) High polarity due to sulfamoyl; moderate lipophilicity from methoxyethyl .
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide () 6-OCH3, 3-CH3, 4-(benzyl(methyl)sulfamoyl) C24H22N3O4S2 IR: νC=O ~1660 cm⁻¹; νS-O ~1170 cm⁻¹. ¹H NMR: δ 3.8 (OCH3), 7.2–7.5 (Ar-H) Enhanced lipophilicity due to benzyl group; potential for CNS penetration .
(Z)-N-(3-Ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide () 4-F, 3-CH2CH3, 4-SO2(azepan-1-yl) C23H25FN2O3S2 IR: νC=O ~1680 cm⁻¹; νS-O ~1160 cm⁻¹. ¹H NMR: δ 1.5–2.0 (azepane), 4.3 (CH2CH3) Increased bulk from azepane; fluorination may enhance metabolic stability .
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide (Ev. 10) 6-SO2CH3, 3-(2-methoxyethyl), 4-SO2CH3 C19H20N2O6S3 IR: νC=O ~1665 cm⁻¹; νS-O ~1150 cm⁻¹. ¹H NMR: δ 3.0 (SO2CH3), 3.4–3.7 (OCH2CH3) Higher electron-withdrawing character (dual methylsulfonyl); reduced solubility .

Key Structural and Functional Differences

Sulfamoyl vs. Sulfonyl Groups: The target compound’s sulfamoyl group (-SO2NH2) provides hydrogen-bonding capability, enhancing interactions with polar targets (e.g., enzymes or receptors). In contrast, methylsulfonyl (-SO2CH3) in lacks H-bond donors, favoring hydrophobic interactions .

Alkyl vs. Methoxyethyl Substituents :

  • The 2-methoxyethyl group in the target compound offers flexibility and moderate hydrophilicity. Ethyl () or methyl () substituents reduce steric hindrance but increase lipophilicity .

Benzamide Variations :

  • 4-Methylbenzamide (target) balances electron density for π-π stacking. 4-Fluorobenzamide () enhances electronegativity, while benzyl-sulfamoyl () adds aromatic bulk .

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